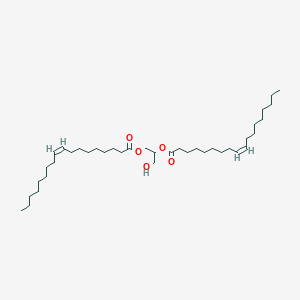
1,2-Dioleoyl-rac-glicerol
Descripción general
Descripción
1,2-Dioleoil-rac-glicerol es un compuesto de diacilglicerol que contiene ácido oleico en las posiciones sn-1 y sn-2. Es una molécula significativa en la bioquímica de los lípidos y es conocida por su papel en la activación de las formas de la proteína quinasa C y por servir como sustrato para las quinasas de diacilglicerol y las quinasas de lípidos multisustrato .
Aplicaciones Científicas De Investigación
El 1,2-Dioleoil-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en estudios de bioquímica de lípidos y dinámica de membranas.
Biología: Juega un papel en las vías de señalización celular, en particular en la activación de la proteína quinasa C.
Medicina: Se investiga su potencial en sistemas de administración de fármacos y como componente en formulaciones a base de lípidos.
Industria: Se utiliza en la producción de biocombustibles y como intermedio en la síntesis de otros lípidos complejos
Mecanismo De Acción
El 1,2-Dioleoil-rac-glicerol ejerce sus efectos principalmente a través de la activación de la proteína quinasa C. Se une al dominio C1 de la proteína quinasa C, lo que lleva a su activación. Esta activación desencadena una cascada de vías de señalización descendentes implicadas en diversos procesos celulares como la proliferación, la diferenciación y la apoptosis .
Compuestos Similares:
1,3-Dioleoilglicerol: Otro diacilglicerol con ácido oleico en las posiciones sn-1 y sn-3.
1,2-Dilinoleoilglicerol: Contiene ácido linoleico en lugar de ácido oleico.
1,2-Dipalmitoilglicerol: Contiene ácido palmítico en lugar de ácido oleico
Singularidad: El 1,2-Dioleoil-rac-glicerol es único debido a su afinidad de unión específica al dominio C1 de la proteína quinasa C, lo que lo convierte en un potente activador de esta enzima. Su configuración estructural también le permite servir como sustrato versátil para diversas quinasas de lípidos, diferenciándolo de otros diacilgliceroles .
Análisis Bioquímico
Biochemical Properties
1,2-Dioleoyl-rac-glycerol effectively binds the C1 domain to activate conventional protein kinase C forms . It also serves as a substrate for DAG kinases and multisubstrate lipid kinase . These interactions play a crucial role in the regulation of various biochemical reactions.
Cellular Effects
The effects of 1,2-Dioleoyl-rac-glycerol on cells are primarily mediated through its interactions with protein kinase C forms and DAG kinases . By activating these enzymes, 1,2-Dioleoyl-rac-glycerol can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,2-Dioleoyl-rac-glycerol involves its binding to the C1 domain, which activates conventional protein kinase C forms . As a substrate for DAG kinases and multisubstrate lipid kinase, it can influence enzyme activity and induce changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 1,2-Dioleoyl-rac-glycerol in animal models are limited, it is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
1,2-Dioleoyl-rac-glycerol is involved in the metabolic pathways related to the activation of protein kinase C forms and DAG kinases . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 1,2-Dioleoyl-rac-glycerol within cells and tissues are likely influenced by its interactions with various enzymes and proteins
Subcellular Localization
Given its role in activating protein kinase C forms and serving as a substrate for DAG kinases, it is likely to be found in regions of the cell where these enzymes are active .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1,2-Dioleoil-rac-glicerol puede sintetizarse mediante la esterificación del glicerol con ácido oleico. La reacción suele implicar el uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo. El producto se purifica entonces mediante técnicas como la cromatografía en columna .
Métodos de Producción Industrial: En entornos industriales, la producción de 1,2-Dioleoil-rac-glicerol suele implicar procesos enzimáticos. Las aciltransferasas de diacilglicerol de plantas como Vernonia y Stokesia se utilizan para catalizar la esterificación del glicerol con ácido oleico, mejorando la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1,2-Dioleoil-rac-glicerol experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar los correspondientes epóxidos o productos hidroxilados.
Reducción: Las reacciones de reducción pueden convertirlo en monoacilgliceroles o ácidos grasos libres.
Sustitución: Puede participar en reacciones de sustitución en las que los grupos éster son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el tetróxido de osmio.
Reducción: Se emplean catalizadores como el paladio sobre carbono (Pd/C) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.
Productos Principales:
Oxidación: Epóxidos, derivados hidroxilados.
Reducción: Monoacilgliceroles, ácidos grasos libres.
Sustitución: Derivados de éster con diferentes grupos funcionales.
Comparación Con Compuestos Similares
1,3-Dioleoylglycerol: Another diacylglycerol with oleic acid at the sn-1 and sn-3 positions.
1,2-Dilinoleoylglycerol: Contains linoleic acid instead of oleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid instead of oleic acid
Uniqueness: 1,2-Dioleoyl-rac-glycerol is unique due to its specific binding affinity to the C1 domain of protein kinase C, making it a potent activator of this enzyme. Its structural configuration also allows it to serve as a versatile substrate for various lipid kinases, distinguishing it from other diacylglycerols .
Propiedades
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892088 | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-61-7 | |
| Record name | (±)-1,2-Diolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















